molecular formula C14H13N3O2 B5578697 2-(1-acetyl-1H-indol-3-yl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one

2-(1-acetyl-1H-indol-3-yl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one

Cat. No. B5578697
M. Wt: 255.27 g/mol
InChI Key: ONEMBJVILIXZIP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrazole derivatives, including structures related to our compound of interest, often involves multi-component reactions that allow for the efficient formation of complex structures. For instance, the novel synthesis of pyrazolone derivatives through a one-pot, four-component condensation reaction demonstrates the utility of combining multiple reactants in a single step to achieve desired heterocyclic compounds with high yields and simplicity (Bade & Vedula, 2015). Similarly, the synthesis of Pyrano[3,2-b]indole derivatives via intramolecular hetero-DielsAlder reactions showcases a method to construct complex molecular frameworks efficiently (Davion et al., 2003).

Molecular Structure Analysis

The molecular structure of pyrazole and indole derivatives is critical for understanding their chemical behavior and potential applications. X-ray crystallography and spectroscopic methods are often employed to elucidate these structures, revealing the arrangement of atoms and the molecular geometry that underpins their reactivity and interactions (Kukuljan et al., 2016).

Scientific Research Applications

Synthesis and Characterization

Compounds containing the 2-(1-acetyl-1H-indol-3-yl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one structure have been synthesized and characterized in various studies. For example, microwave-assisted synthesis has been employed to create pyrazole derivatives, including those with indole components, demonstrating the compound's relevance in synthetic organic chemistry (Swarnkar, Ameta, & Vyas, 2014).

Corrosion Inhibition

Research has shown the effectiveness of related bipyrazolic derivatives as corrosion inhibitors for C38 steel in hydrochloric acid solutions. This indicates potential industrial applications in corrosion protection and material preservation (Missoum et al., 2013).

Development of Heterocyclic Compounds

The compound has been used in the Michael addition reactions with various carbonyl compounds, leading to the creation of a range of heterocyclic compounds. This showcases its utility in the development of diverse chemical structures with potential pharmacological applications (Kawasaki et al., 1999).

Diels-Alder Reactions

Studies have explored the Diels-Alder reactivity of pyrano[3,4-b]indol-3-ones, derivatives of 2-(1-acetyl-1H-indol-3-yl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one. These reactions are significant in the synthesis of carbazole derivatives, indicating the compound's role in complex organic synthesis and drug development (Moody & Shah, 1988).

Synthesis of Novel Indole Derivatives

Research has been conducted on the synthesis of various novel indole derivatives, including those with pyrano[3,2-b]indole structures. This indicates the compound's significance in the synthesis of structurally diverse and potentially biologically active molecules (Davion et al., 2003).

properties

IUPAC Name

2-(1-acetylindol-3-yl)-5-methyl-4H-pyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O2/c1-9-7-14(19)17(15-9)13-8-16(10(2)18)12-6-4-3-5-11(12)13/h3-6,8H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONEMBJVILIXZIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C1)C2=CN(C3=CC=CC=C32)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-acetylindol-3-yl)-5-methyl-4H-pyrazol-3-one

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